molecular formula C12H15N5O2 B13329127 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole

Cat. No.: B13329127
M. Wt: 261.28 g/mol
InChI Key: ILUQVFHONGBQLT-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole is a heterocyclic compound that features a diazepane ring fused with a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrobenzene under acidic conditions.

    Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction where the benzodiazole core reacts with a suitable diazepane precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydride.

    Cyclization: Acidic or basic catalysts, depending on the desired product.

Major Products

    Reduction: 2-(1,4-Diazepan-1-yl)-5-amino-1H-1,3-benzodiazole.

    Substitution: Various N-alkyl or N-acyl derivatives of the original compound.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The diazepane ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Similar in structure but with a pyrimidine ring instead of a benzodiazole.

    2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol:

Uniqueness

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole is unique due to its combination of a diazepane ring and a nitro-substituted benzodiazole core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C12H15N5O2/c18-17(19)9-2-3-10-11(8-9)15-12(14-10)16-6-1-4-13-5-7-16/h2-3,8,13H,1,4-7H2,(H,14,15)

InChI Key

ILUQVFHONGBQLT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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